

# A Comparative In Vitro Analysis of Clofibrate and Fenofibrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Clofibrate

Cat. No.: B1669208

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An Objective Guide for Researchers and Drug Development Professionals

## Introduction

Clofibrate and fenofibrate are well-established fibric acid derivatives utilized in the management of dyslipidemia. Their therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This guide provides a comparative in vitro analysis of **clofibrate** (active form: clofibric acid) and fenofibrate (active form: fenofibric acid), focusing on their potency as PPAR $\alpha$  agonists and their effects on key drug-metabolizing enzymes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two compounds at a molecular and cellular level.

## Data Presentation

The following tables summarize the key quantitative data from in vitro studies comparing the activity of clofibric acid and fenofibric acid.

Parameter	Clofibric Acid	Fenofibric Acid	Reference
PPAR $\alpha$ Activation (EC50)	Lower potency than fenofibric acid	9.47 $\mu$ M	
PPAR $\gamma$ Activation (EC50)	Not reported in comparative study	61.0 $\mu$ M	

Table 1: Comparative Potency on PPAR Subtypes. EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency.

Enzyme	Induction by Clofibric Acid	Induction by Fenofibric Acid	Reference
CYP3A4 mRNA	2- to 5-fold increase	2- to 5-fold increase	
CYP2C8 mRNA	2- to 6-fold increase	2- to 6-fold increase	
UGT1A1 mRNA	2- to 3-fold increase	2- to 3-fold increase	
CYP3A4 Activity	~2- to 3-fold increase	~2- to 3-fold increase	
CYP2C8 Activity	3- to 6-fold increase	3- to 6-fold increase	

\*\*Table 2:

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)